2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde
2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde
Brand Name:
Vulcanchem
CAS No.:
170985-85-0
VCID:
VC0028979
InChI:
InChI=1S/C13H20N2O2/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16)/t11-,13-/m0/s1
SMILES:
CCC(C(C)OCC1=CC=CC=C1)NNC=O
Molecular Formula:
C13H20N2O2
Molecular Weight:
236.31 g/mol
2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde
CAS No.: 170985-85-0
Reference Standards
VCID: VC0028979
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol
CAS No. | 170985-85-0 |
---|---|
Product Name | 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde |
Molecular Formula | C13H20N2O2 |
Molecular Weight | 236.31 g/mol |
IUPAC Name | N-[[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]formamide |
Standard InChI | InChI=1S/C13H20N2O2/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16)/t11-,13-/m0/s1 |
Standard InChIKey | LNEGZKZTVLXZFX-AAEUAGOBSA-N |
Isomeric SMILES | CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NNC=O |
SMILES | CCC(C(C)OCC1=CC=CC=C1)NNC=O |
Canonical SMILES | CCC(C(C)OCC1=CC=CC=C1)NNC=O |
Synonyms | [S-(R*,R*)]-2-[1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde; |
PubChem Compound | 10130911 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume